molecular formula C10H16O2 B13544464 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione

1-Cyclopropyl-2,4-dimethylpentane-1,3-dione

Cat. No.: B13544464
M. Wt: 168.23 g/mol
InChI Key: YWXLRVIDNYVXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is a diketone compound characterized by a pentane backbone with ketone groups at positions 1 and 3. The cyclopropyl substituent at position 1 and methyl groups at positions 2 and 4 contribute to its unique steric and electronic properties. The cyclopropyl group, a strained three-membered ring, may enhance reactivity compared to larger cycloalkyl substituents, while the methyl groups influence lipophilicity and solubility .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-cyclopropyl-2,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-6(2)9(11)7(3)10(12)8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

YWXLRVIDNYVXMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C1CC1

Origin of Product

United States

Preparation Methods

Organometallic Addition Route (Grignard Reaction)

An alternative synthetic approach involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to a suitable diketone precursor such as 2,4-dimethylpentane-1,3-dione.

Reaction Characteristics:

  • Reagents: Cyclopropylmagnesium bromide prepared from cyclopropyl bromide and magnesium.
  • Substrate: 2,4-dimethylpentane-1,3-dione or related diketones.
  • Conditions: Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran), low temperature (often 0 °C to -78 °C) to control reactivity and prevent side reactions.
  • Workup: Acidic quench to protonate the alkoxide intermediate and isolate the target diketone.

Advantages:

  • Direct formation of the cyclopropyl-substituted diketone.
  • High regio- and chemoselectivity under controlled conditions.

Limitations:

  • Requires strict anhydrous conditions.
  • Sensitive to moisture and air.
  • Scale-up can be challenging due to handling of reactive organometallics.

Emerging Methods and Flow Chemistry

Recent advances suggest the possibility of employing continuous flow reactors to enhance reaction control, safety, and scalability for the base-catalyzed acylation method. Flow chemistry allows precise temperature and stoichiometry control, reducing reaction times and improving yield consistency.

Comparative Analysis of Preparation Methods

Aspect Base-Catalyzed Acylation Grignard Addition Route
Starting Materials Cyclopropylalkyl ketone + ester + alkoxide Cyclopropylmagnesium bromide + diketone
Reaction Environment Mild base, alcohol solvents, 0-40 °C Anhydrous, inert atmosphere, low temp
Yield High (optimized) High but sensitive to conditions
Reaction Time Several hours (up to 14 h) Minutes to hours
Scalability Good, especially with flow chemistry Limited by organometallic handling
Safety Considerations Moderate (alkoxides, esters) High (organometallic reagents)
Product Purity High after acidification and extraction High, but requires careful quenching

Research Findings and Optimization Notes

  • The base-catalyzed method benefits from using sodium or potassium methylate/ethylate for higher yields and cleaner reactions.
  • Temperature control is critical; lower temperatures reduce side reactions and decomposition of sensitive cyclopropyl intermediates.
  • The enolate intermediate formed can be isolated or directly acidified in situ, simplifying the process.
  • Additives like tert-butanol improve solubility and reaction rates.
  • Continuous flow setups have demonstrated improved space-time yields and reproducibility.
  • The Grignard approach, while direct, requires stringent moisture exclusion and careful temperature management to avoid ring-opening of the cyclopropyl group.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Challenges
Base-Catalyzed Acylation Cyclopropylmethyl ketone, methyl/ethyl acetate, sodium/potassium alkoxide 0-40 °C, alcohol solvents High yield, scalable, safer Longer reaction time, base handling
Grignard Addition Cyclopropylmagnesium bromide, 2,4-dimethylpentane-1,3-dione Anhydrous, low temp (-78 to 0 °C) Direct substitution, high selectivity Sensitive reagents, scale-up difficulty

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions with reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is a chemical compound with the molecular formula C10H16O2C_{10}H_{16}O_2 and a molecular weight of approximately 168.23 g/mol. It has a cyclopropyl group attached to a pentane backbone with two methyl groups at the 2 and 4 positions, and two ketone functional groups at the 1 and 3 positions. The compound's combination of a cyclopropyl ring and a diketone functionality may lead to distinct reactivity patterns and biological activities compared to other similar compounds.

Scientific Research Applications

1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is a versatile intermediate in the synthesis of more complex organic molecules. The compound undergoes chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Oxidation of the compound can form carboxylic acids or ketones.
  • Reduction Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are often used. Reduction reactions can yield alcohols or aldehydes.
  • Substitution Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides. Substitution reactions can produce a variety of substituted cyclopropyl derivatives.

Potential Applications

  • Organic Synthesis It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
  • Material Science Its unique structure may have applications in material science.
  • Chemistry It is used as a building block in organic synthesis.
  • Biology The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
  • Medicine Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
  • Industry It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione involves its interaction with molecular targets through various pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects, depending on the context of the study.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-cyclopropyl-2,4-dimethylpentane-1,3-dione and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione C₁₁H₁₆O₂* 196.29* Cyclopropyl, 2,4-dimethyl High steric strain, moderate lipophilicity
4-(2-Oxo-propyl)-cyclopentane-1,3-dione C₈H₆O₃ 150.13 Cyclopentane, oxo-propyl Antioxidant/antivenom activity
1-Cyclopentyl-4,4-dimethylpentane-1,3-dione Undisclosed Undisclosed Cyclopentyl, 4,4-dimethyl Increased steric hindrance
1-Cyclohexyl-4-methylpentane-1,3-dione C₁₂H₂₀O₂ 196.29 Cyclohexyl, 4-methyl Lower solubility due to bulkier substituent
Indane-1,3-dione derivatives Varies Varies Aryl substituents Anticoagulant activity

*Estimated based on cyclohexyl analog in .

Key Observations:
  • Cyclopropyl vs.
  • Methyl Substitution : The 2,4-dimethyl groups in the target compound likely increase lipophilicity (ClogP ~2.5–3.0 estimated), similar to piperazine-2,3-dione derivatives, which showed improved membrane permeability compared to unsubstituted piperazine .
  • Solubility : Cyclohexyl analogs (e.g., 1-cyclohexyl-4-methylpentane-1,3-dione) exhibit reduced aqueous solubility due to their bulky substituents, whereas the cyclopropyl group may offer a balance between lipophilicity and solubility .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₴O₂
  • Molecular Weight : Approximately 168.23 g/mol

The compound features:

  • A cyclopropyl group
  • Two methyl groups at positions 2 and 4
  • Two ketone functional groups at positions 1 and 3

This combination suggests potential reactivity patterns that could lead to unique biological activities.

Biological Activity Overview

While direct studies on the biological activity of 1-cyclopropyl-2,4-dimethylpentane-1,3-dione are scarce, insights can be drawn from the general properties of diketones. Below are some potential biological activities associated with diketones:

Biological Activity Description
Antimicrobial Diketones have shown efficacy against various pathogens. Their structure allows for interaction with microbial membranes, potentially leading to cell lysis.
Anti-inflammatory Certain diketones may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Cytotoxicity Some diketones exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy.

Research Findings and Case Studies

A review of the literature reveals that diketones can serve as precursors for bioactive compounds. For instance:

  • Cytotoxic Activity : Diketones similar in structure to 1-cyclopropyl-2,4-dimethylpentane-1,3-dione have been studied for their cytotoxic effects on cancer cells. In a study involving cyclotides (cyclic peptides), certain diketone derivatives demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 and HeLa . This suggests that compounds with similar structural features may also exhibit anticancer properties.
  • Mechanistic Insights : The mechanisms underlying the biological activities of diketones often involve membrane interactions. For example, studies indicate that certain diketones can disrupt lipid bilayers, leading to increased permeability and subsequent cell death . This mechanism is particularly relevant for understanding how 1-cyclopropyl-2,4-dimethylpentane-1,3-dione might interact with cellular membranes.

Comparative Analysis with Related Compounds

To better understand the unique features of 1-cyclopropyl-2,4-dimethylpentane-1,3-dione, a comparison with structurally similar diketones is presented below:

Compound Name Structure Type Unique Features
1-Cyclohexyl-4,4-dimethylpentane-1,3-dioneCyclohexyl derivativeLarger ring structure offers different sterics
2-MethylcyclohexanoneMethyl-substituted cyclohexanoneLacks the diketone functionality
2,4-PentanedioneSimple diketoneNo cyclic structure; simpler reactivity
1-Cyclobutyl-4,4-dimethylpentane-1,3-dioneCyclobutyl derivativeSmaller ring; different strain effects

The unique aspect of 1-cyclopropyl-2,4-dimethylpentane-1,3-dione lies in its combination of a small cyclopropyl ring with diketone functionality. This structural feature may lead to distinct biological activities compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between cyclopropyl ketones and methyl-substituted diketones under basic or acidic catalysis. Key parameters include:

  • Reactant stoichiometry : Optimal molar ratios of cyclopropyl precursors to diketone derivatives (e.g., 1:1.2) to minimize side products.
  • Catalyst selection : Use of bases like potassium tert-butoxide or Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm cyclopropyl ring integrity and methyl/diketone substituents.
  • X-ray crystallography : For resolving stereochemical ambiguities and verifying spatial arrangement of substituents .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational modeling and experimental observations in the compound’s conformational analysis?

  • Methodological Answer :

  • Benchmark computational methods : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental X-ray data to identify discrepancies in dihedral angles or bond lengths .
  • Solvent effect modeling : Incorporate solvent parameters (e.g., polarizable continuum models) to align computational predictions with solution-phase NMR data.

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution reactions involving this diketone?

  • Methodological Answer :

  • Electronic tuning : Introduce electron-withdrawing groups (e.g., fluorine) to activate specific positions on the aromatic ring for substitution .
  • Steric directing groups : Use bulky substituents to block undesired reaction sites.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and regioselectivity .

Q. How can stability issues (e.g., thermal or photolytic degradation) during long-term storage be addressed?

  • Methodological Answer :

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to suppress oxidation and radical-mediated decomposition.
  • Stabilizer additives : Introduce radical scavengers (e.g., BHT) at 0.1–1.0% w/w to mitigate degradation .

Q. What in silico approaches predict biological activity and guide experimental prioritization?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., enzymes in metabolic pathways) using AutoDock Vina to identify binding affinity hotspots.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity (e.g., antimicrobial potency) .

Q. What challenges arise in separating enantiomers of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
  • Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to enrich the desired enantiomer .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Systematic variable testing : Isolate factors like catalyst loading, ligand type (e.g., Pd(OAc)₂ with XPhos), and base strength (K₂CO₃ vs. Cs₂CO₃).
  • Mechanistic probes : Use deuterium-labeling studies to track proton transfer steps and identify rate-limiting stages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.